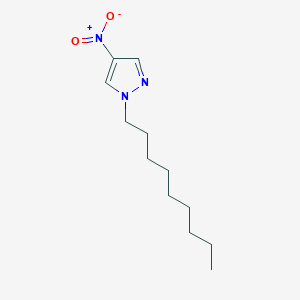![molecular formula C12H16ClFN2 B6362413 1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine CAS No. 1240570-72-2](/img/structure/B6362413.png)
1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions . The synthesis of these types of compounds often involves the reaction of an amine (such as piperazine) with other organic molecules in the presence of a catalyst .Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects.
Biochemical Pathways
Compounds with similar structures have been known to affect the ras/raf/mek/erk signaling cascade, which is commonly activated by oncogenic mutations in braf or ras or by upstream oncogenic signaling .
Result of Action
Similar compounds have been shown to have diverse biological activities, indicating the potential for a wide range of molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine has several advantages for use in laboratory experiments. It is a versatile reagent and can be used in a variety of reactions. In addition, it is relatively easy to synthesize and can be isolated in a relatively pure form. However, there are some limitations to its use in laboratory experiments. It is a relatively reactive compound, which means it can react with other compounds in the reaction mixture. In addition, it can be difficult to handle due to its volatile nature.
Direcciones Futuras
The potential applications of 1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine are numerous, and there are a number of possible future directions for research. These include further study of its biochemical and physiological effects, as well as its potential applications in organic synthesis, pharmaceutical synthesis, and organometallic synthesis. In addition, further research could be conducted into its potential as a catalyst for a variety of reactions. Finally, further research could be conducted into its potential as a therapeutic agent, as it has been found to have an effect on certain enzymes.
Métodos De Síntesis
1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine can be synthesized from the reaction of 2-chloro-4-fluorophenyl methyl ketone and 2-methylpiperazine. This method was developed by a group of researchers from the Institute of Chemistry, Chinese Academy of Sciences in 2012. The reaction is carried out in a solvent such as dichloromethane, and the this compound product is isolated by distillation.
Aplicaciones Científicas De Investigación
1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine has been studied for its potential applications in scientific research, particularly in the field of organic synthesis. It can be used as a reagent in organic synthesis, as it is a versatile reagent with a wide range of properties. In addition, it can be used as a catalyst in a variety of reactions, including the synthesis of heterocyclic compounds, the synthesis of pharmaceuticals, and the synthesis of organometallic compounds.
Propiedades
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c1-9-7-15-4-5-16(9)8-10-2-3-11(14)6-12(10)13/h2-3,6,9,15H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRRRKMQJRIWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6362335.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)
![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)


![1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362374.png)
![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)

![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)


![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)
